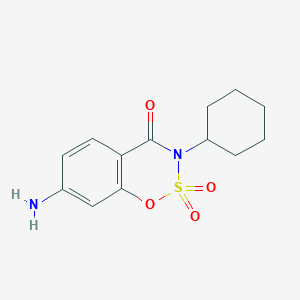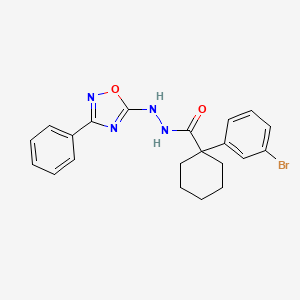![molecular formula C14H12BrN3O2 B7431222 5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C14H14BrN3O2, and is often referred to as BPN or BPNH.
Wirkmechanismus
The mechanism of action of BPNH involves the inhibition of specific proteins involved in cellular signaling pathways. Specifically, BPNH has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
BPNH has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the regulation of cellular signaling pathways. Additionally, BPNH has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPNH in lab experiments is its specificity for certain proteins and cellular pathways, which allows for targeted manipulation of cellular processes. However, one limitation of using BPNH is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving BPNH. One area of focus is the development of new drugs based on the structure of BPNH, with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of BPNH and its potential applications in a variety of scientific research areas. Finally, there is a need for additional studies to evaluate the safety and toxicity of BPNH in vivo, which will be critical for its eventual use in clinical settings.
Synthesemethoden
The synthesis of BPNH involves a multi-step process that includes the reaction of 5-bromo-3-cyanopyridine with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then purified through a series of steps to yield the final compound.
Wissenschaftliche Forschungsanwendungen
BPNH has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, BPNH has been shown to inhibit the growth of certain types of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, BPNH has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, BPNH has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
5-bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-13-7-10(8-16)9-17-14(13)18-11-1-3-12(4-2-11)20-6-5-19/h1-4,7,9,19H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSDFMHSWDZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C#N)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)

![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)


![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)